
6-(3-Fluorophenyl)nicotinic acid
Overview
Description
6-(3-Fluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3), characterized by a pyridine ring substituted with a carboxylic acid group at position 3 and a 3-fluorophenyl moiety at position 6. This compound has garnered attention in medicinal chemistry due to its role as a key fragment in enzyme inhibitors. Notably, it binds to the nicotinamide pocket of lactate dehydrogenase 5 (LDH5), a target in cancer metabolism research . Its structure combines electronic effects from the fluorine atom and steric properties of the phenyl group, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-(3-Fluorophenyl)nicotinic acid typically begins with 3-fluorobenzaldehyde and nicotinic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-(3-Fluorophenyl)nicotinic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorophenyl group or the carboxylic acid group can be modified.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that 6-(3-Fluorophenyl)nicotinic acid exhibits notable biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of nicotinic acid can possess antimicrobial properties. The fluorine atom in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against certain pathogens .
- Anti-inflammatory Properties : Compounds similar to this compound have been evaluated for their anti-inflammatory effects in various models. These compounds may modulate pathways involved in inflammation, providing a basis for their therapeutic use in inflammatory diseases .
Pharmacological Applications
- Potential as a Drug Candidate : The compound's structural features suggest it could interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders. Preliminary studies indicate that modifications to the nicotinic acid structure can lead to increased affinity for these receptors .
- Cancer Research : There is ongoing research into the pharmacokinetics and pharmacodynamics of nicotinic acid derivatives in cancer treatments. For instance, studies have explored how these compounds can enhance the efficacy of existing chemotherapeutics by modifying tumor microenvironments or directly affecting tumor cell metabolism .
Table 1: Summary of Biological Activities
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against Staphylococcus aureus. The compound showed significant inhibition at concentrations lower than traditional antibiotics, suggesting a promising role in treating resistant infections .
- Exploration of Anti-inflammatory Mechanisms : In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in managing chronic inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism by which 6-(3-Fluorophenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl
The position of the fluorine atom on the phenyl ring significantly impacts biological activity. In LDH5 inhibition studies, 6-(3-fluorophenyl)nicotinic acid (compound 76) demonstrated an IC50 of 0.12 μM , while its 4-fluorophenyl analog (compound 75) was fourfold less potent (IC50 = 0.44 μM ) . This highlights the critical role of fluorine positioning in enzyme binding. The 3-fluoro substitution likely optimizes interactions with the hydrophobic pocket of LDH5, whereas the 4-fluoro isomer may introduce suboptimal steric or electronic effects.
Table 1: Activity of Fluorophenyl Nicotinic Acid Derivatives
Compound | Substituent Position | IC50 (μM) | Target Enzyme |
---|---|---|---|
This compound | 3-F | 0.12 | LDH5 |
6-(4-Fluorophenyl)nicotinic acid | 4-F | 0.44 | LDH5 |
Trifluoromethyl-Substituted Derivatives
6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) replaces the fluorophenyl group with a bulkier trifluoromethyl (-CF3) substituent. However, the larger -CF3 group may hinder binding in enzymes requiring precise steric fit, as seen in LDH5 inhibitors where compact substituents like 3-fluorophenyl are preferred .
Fluorine on Pyridine vs. Phenyl Rings
6-Fluoronicotinic acid (CAS 403-45-2) features fluorine directly on the pyridine ring (position 6), altering electronic properties compared to phenyl-substituted analogs. However, this structural variation may reduce affinity for targets like LDH5 that require phenyl ring interactions.
Methyl-Substituted Analogs
6-(2-Methylphenyl)nicotinic acid introduces a methyl group instead of fluorine. Such analogs are less explored in inhibition studies but may serve as leads for targets where hydrophobic interactions dominate.
Complex Fluorinated Derivatives
Compounds like 6-({(S)-(3-Fluoro-2-pyridinyl)[3-fluoro-4-(trifluoromethoxy)phenyl]methyl}carbamoyl)nicotinic acid () incorporate multiple fluorinated groups. These derivatives aim to enhance specificity through multipoint binding but may face challenges in synthetic accessibility and pharmacokinetics due to increased molecular weight and complexity .
Key Structural and Functional Differences
Table 2: Comparative Properties of Nicotinic Acid Derivatives
Compound Type | Substituent | Key Properties | Applications |
---|---|---|---|
This compound | 3-Fluorophenyl | High LDH5 inhibition, optimal steric fit | Anticancer agents |
6-(4-Fluorophenyl)nicotinic acid | 4-Fluorophenyl | Moderate LDH5 inhibition | Structural studies |
6-(Trifluoromethyl)nicotinic acid | -CF3 | High metabolic stability, lipophilic | Drug development |
6-Fluoronicotinic acid | Pyridine-F | Enhanced acidity, solubility | Chelation therapies |
Biological Activity
6-(3-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure includes a fluorinated phenyl group, which can significantly influence its biological interactions and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 223.21 g/mol
The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.
Research indicates that this compound interacts with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar to other nicotinic derivatives, this compound may modulate nAChRs, impacting neurotransmission and neuroprotection.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Molecular docking studies have indicated that this compound could bind effectively to cancer-related targets, suggesting its potential as an anticancer agent.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Antioxidant Activity : The compound showed significant scavenging activity against free radicals in various assays, indicating its potential role in reducing oxidative stress.
- Cytotoxicity Against Cancer Cell Lines : Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 to 30 µM depending on the cell line.
Cell Line | IC (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 25 |
Case Studies
- Neuroprotection : A study conducted on mice exposed to neurotoxic agents revealed that treatment with this compound improved cognitive function and reduced neuronal loss, suggesting its role in protecting against neurodegenerative diseases.
- Antitumor Effects : In a recent clinical trial involving patients with advanced cancer, preliminary results indicated that patients receiving a regimen including this compound exhibited improved survival rates compared to historical controls.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-(3-fluorophenyl)nicotinic acid in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including respiratory protection (e.g., P95 or P1 filters for low exposure; OV/AG/P99 or ABEK-P2 for higher exposure) and full-body protective clothing. Ensure compliance with NIOSH or CEN standards for respirators. Avoid environmental release into drainage systems due to potential ecological hazards. Note that acute toxicity and mutagenicity data for this compound are currently unavailable, requiring conservative risk assessments .
Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer : Conduct empirical measurements using differential scanning calorimetry (DSC) for thermal properties (melting point, decomposition temperature) and HPLC/UV-spectroscopy for solubility profiling. Cross-reference analogous compounds like 6-(trifluoromethyl)nicotinic acid (density: 1.484 g/cm³, logP predicted via computational tools) to infer trends in hydrophobicity and reactivity .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to confirm the fluorophenyl substituent’s position and purity. Pair with FT-IR to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., C₁₂H₈FNO₂ expected ~217.20 g/mol) .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the reactivity of nicotinic acid derivatives in oxidation reactions?
- Methodological Answer : The electron-withdrawing fluorine atom alters the aromatic ring’s electron density, potentially slowing electrophilic substitution. Compare kinetic data from peroxomonosulfate-mediated oxidation of nicotinic acid (second-order kinetics, pH-dependent rate retardation due to protonation equilibria). Design pH-controlled experiments to isolate reactive species and monitor intermediates via stopped-flow UV-Vis spectroscopy .
Q. What strategies can resolve contradictions in stability data for fluorinated nicotinic acid derivatives?
- Methodological Answer : Perform accelerated stability studies under varied conditions (temperature, humidity, light) using HPLC to track degradation products. For example, 6-(trifluoromethyl)nicotinic acid’s stability under acidic vs. alkaline conditions can inform decomposition pathways. Cross-validate findings with computational models (DFT) to predict bond dissociation energies and reactive sites .
Q. How can computational chemistry aid in predicting the biological activity of this compound?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with NAD biosynthetic enzymes (e.g., nicotinic acid phosphoribosyltransferase). Use QSAR models trained on fluorinated analogs (e.g., 4-trifluoromethylnicotinamide) to estimate binding affinities and metabolic stability. Validate predictions with in vitro assays measuring NAD precursor activity .
Q. Experimental Design & Data Analysis
Q. Designing a synthesis route for this compound: What key steps and intermediates should be prioritized?
- Methodological Answer : Start with nicotinic acid halogenation (e.g., directed ortho-metalation for fluorine introduction) followed by Suzuki-Miyaura coupling with 3-fluorophenylboronic acid. Monitor regioselectivity using TLC and intermediate characterization via LC-MS. Optimize reaction conditions (catalyst: Pd(PPh₃)₄; solvent: DMF/H₂O) based on analogous syntheses of 6-(2-fluorophenyl)nicotinic acid .
Q. How to analyze conflicting data on the environmental persistence of fluorinated nicotinic acids?
- Methodological Answer : Conduct OECD 301 biodegradability tests under aerobic conditions. Compare half-lives of this compound with structurally similar compounds (e.g., 3-fluorophenylacetic acid). Use LC-MS/MS to identify degradation byproducts and assess ecotoxicity via Daphnia magna assays. Address discrepancies by standardizing test protocols (e.g., pH, microbial consortia) .
Properties
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDONGYKOJEHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647031 | |
Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582325-22-2 | |
Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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